![molecular formula C15H16 B3280315 4-Propylbiphenyl CAS No. 71294-42-3](/img/structure/B3280315.png)
4-Propylbiphenyl
Overview
Description
4-Propylbiphenyl is an organic compound with the chemical formula C15H16 . In its structure, a propyl group is attached to the 4-position carbon atom of the biphenyl molecule . It is a colorless liquid with a benzene-like aroma .
Molecular Structure Analysis
The molecular formula of this compound is C15H16 . The average mass is 196.288 Da and the monoisotopic mass is 196.125198 Da .Physical And Chemical Properties Analysis
This compound has a melting point of -1°C and a boiling point of 307°C . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .Safety and Hazards
Future Directions
4-Propylbiphenyl is mainly used as an intermediate for liquid crystal materials, electronic devices, and optical materials . Due to its good thermal stability, fluidity, and impact resistance, it is often used to prepare electronic devices such as liquid crystal displays and LEDs . In addition, it is also used as a solvent and catalyst in organic synthesis .
properties
IUPAC Name |
1-phenyl-4-propylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYIXKXYHOLMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908109 | |
Record name | 4-Propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10289-45-9 | |
Record name | 4-Propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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